molecular formula C14H21N5O3S B2543448 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1396801-66-3

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2543448
CAS No.: 1396801-66-3
M. Wt: 339.41
InChI Key: LVNNRQHSMRTIJU-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two key heterocyclic pharmacophores: a 3,5-dimethylisoxazole ring and a pyrazole ring, linked through a piperazine sulfonamide core. The presence of the sulfonamide functional group is a notable structural feature, as sulfonamide derivatives are extensively investigated for their diverse biological activities and are present in numerous pharmaceutically active compounds . This compound is designed as a versatile chemical building block for developing novel bioactive molecules. Its structure is well-suited for probing protein-protein interactions or serving as a core scaffold in the synthesis of compound libraries for high-throughput screening. Researchers can utilize this reagent in the exploration of various therapeutic areas. The structural motif suggests potential for application in early-stage drug discovery research , including but not limited to the development of agents for oncology, neurodegenerative conditions, and antiviral research, as similar molecular frameworks are being explored in these fields . WARNING: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-12-14(13(2)22-16-12)23(20,21)19-10-7-17(8-11-19)6-9-18-5-3-4-15-18/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNRQHSMRTIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antagonism of Cannabinoid Receptors

Research indicates that compounds with structural similarities to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine may act as antagonists at the cannabinoid receptor type 1 (CB1). This interaction suggests potential applications in managing obesity and metabolic disorders by modulating appetite and energy metabolism .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The compound may also inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. Studies have shown that similar compounds exhibit high binding affinity to FAAH, leading to increased levels of endocannabinoids which can have analgesic and anti-anxiety effects .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound can influence neurotransmitter systems in the brain. This property indicates potential applications in treating anxiety disorders and mood disorders .

Case Study 1: FAAH Inhibition

A study highlighted the development of PET ligands targeting FAAH with a high binding affinity (IC50: 6.1 nM). The findings suggest that similar isoxazole derivatives can effectively inhibit FAAH, potentially leading to therapeutic benefits in pain management and anxiety disorders.

Case Study 2: CB1 Antagonism

In patents related to diaryl ureas as CB1 antagonists, compounds structurally related to the target compound were shown to modulate appetite and metabolic processes. This suggests that the compound may have therapeutic effects in obesity management through its action on the endocannabinoid system.

The biological activity of this compound includes:

Activity TypeMechanismPotential Applications
CB1 AntagonismModulates appetiteObesity treatment
FAAH InhibitionIncreases endocannabinoidsPain management, anxiety relief
Neurotransmitter modulationAffects serotonin/dopamine pathwaysTreatment for mood disorders

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 2 (4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine)
  • Structure : Combines a cytisine alkaloid with a sulfonated 3,5-dimethylisoxazole group.
  • Synthesis : Produced via sulfochlorination of 3,5-dimethylisoxazole followed by reaction with cytisine in pyridine .
  • Key Differences: Unlike the target compound, cytisine’s rigid tricyclic structure replaces the flexible piperazine-pyrazole chain. This structural rigidity may limit its applicability in non-alkaloid-targeted pathways .
BG13966 (1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine)
  • Structure : Shares the sulfonyl-isoxazole-piperazine core but substitutes the pyrazole-ethyl group with a thiazole-methoxyphenyl moiety.
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • Structure : Lacks the isoxazole group, relying solely on a pyrazole-sulfonyl-piperazine framework.
  • Functional Impact : Absence of the isoxazole’s electron-donating methyl groups reduces sulfonamide reactivity, likely diminishing its efficacy in redox-sensitive biological pathways .
Hemorrhological Activity
  • Target Compound vs. Pentoxifylline : The target compound’s structural analog, compound 2, demonstrated comparable efficacy to pentoxifylline in reducing blood viscosity in vitro, achieving a 35% reduction at 10 μM concentration (Table 6, ). This suggests the sulfonyl-isoxazole-piperazine scaffold is critical for modulating hemorheological properties.
  • BG13966: No direct hemorheological data are available, but its thiazole-methoxyphenyl substituent may redirect activity toward anti-inflammatory or kinase-inhibitory pathways .
Enzyme Inhibition
  • 4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide : This hydroxamic acid derivative () likely targets metalloenzymes (e.g., HDACs), highlighting how piperazine sulfonamides can be tailored for diverse enzymatic applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2 BG13966
Molecular Weight ~438 g/mol (estimated) 389.45 g/mol 448.56 g/mol
LogP 2.8 (predicted) 1.5 3.2 (thiazole contribution)
Solubility Moderate (pyrazole enhances) Low (cytisine hydrophobicity) Low (methoxyphenyl)
Metabolic Stability High (piperazine resistance) Moderate (alkaloid cleavage) Variable (thiazole metabolism)

Key Research Findings

Sulfonyl-Isoxazole Synergy : The 3,5-dimethylisoxazole group enhances sulfonamide reactivity via electron-donating methyl groups, improving binding to targets like carbonic anhydrase .

Piperazine Flexibility : Substitutions on the piperazine ring (e.g., pyrazole-ethyl vs. thiazole-methoxyphenyl) dictate target selectivity. Pyrazole-ethyl chains favor blood viscosity modulation, while bulkier groups may shift activity toward kinase inhibition .

Biological Trade-offs : Compounds lacking the isoxazole core (e.g., ) show reduced efficacy in hemorheological models, underscoring the importance of heterocyclic synergy .

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, with a focus on its cytotoxicity, antibacterial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

Property Details
Molecular Formula C15H19N3O3S
Molecular Weight 319.39 g/mol
IUPAC Name This compound
CAS Number 866154-84-9

Cytotoxic Effects

Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic activity against various cancer cell lines. For example, a related compound was tested in the C6 glioma cell line and showed an IC50 value of 5.13 µM, which was more effective than the standard drug 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved apoptosis and cell cycle arrest at different phases (G0/G1, S, G2/M), indicating a potential for therapeutic applications in oncology.

Antibacterial Activity

The compound's antibacterial properties have also been explored. It was found to inhibit the growth of several Gram-positive and Gram-negative bacteria. In particular, compounds related to this structure showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The mode of action appears to involve disruption of bacterial DNA synthesis and cellular integrity.

Hemorheological Activity

Another significant finding is the hemorheological activity exhibited by derivatives of this compound. Hemorheology pertains to the flow properties of blood and its components; compounds derived from the oxazole sulfonamide framework have been reported to improve blood flow characteristics comparable to established angioprotective agents like pentoxifylline .

Case Study 1: Cytotoxicity in Glioma Cells

A study focused on the synthesis of new oxime ether derivatives related to this compound highlighted their cytotoxic effects on glioma cells. The findings indicated that these compounds could induce apoptosis effectively while sparing healthy cells .

Case Study 2: Antibacterial Testing

In another investigation, various derivatives were synthesized and tested against common bacterial strains using the agar disc diffusion method. The results confirmed that most derivatives displayed significant antibacterial activity, particularly against E. coli and S. aureus, with some exhibiting MIC values as low as 0.5 mM .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Interference with normal cell cycle progression.
  • DNA Disruption : Inhibition of bacterial DNA synthesis leading to cell death.

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